(2S)-[({[(2E)-2-(4-methoxybenzylidene)-3-oxo-2,3-dihydro-1-benzofuran-6-yl]oxy}acetyl)amino](phenyl)ethanoic acid

Catalog No.
S16159507
CAS No.
M.F
C26H21NO7
M. Wt
459.4 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
(2S)-[({[(2E)-2-(4-methoxybenzylidene)-3-oxo-2,3-d...

Product Name

(2S)-[({[(2E)-2-(4-methoxybenzylidene)-3-oxo-2,3-dihydro-1-benzofuran-6-yl]oxy}acetyl)amino](phenyl)ethanoic acid

IUPAC Name

(2S)-2-[[2-[[(2E)-2-[(4-methoxyphenyl)methylidene]-3-oxo-1-benzofuran-6-yl]oxy]acetyl]amino]-2-phenylacetic acid

Molecular Formula

C26H21NO7

Molecular Weight

459.4 g/mol

InChI

InChI=1S/C26H21NO7/c1-32-18-9-7-16(8-10-18)13-22-25(29)20-12-11-19(14-21(20)34-22)33-15-23(28)27-24(26(30)31)17-5-3-2-4-6-17/h2-14,24H,15H2,1H3,(H,27,28)(H,30,31)/b22-13+/t24-/m0/s1

InChI Key

DIHVLYWBYFLGKD-JGTYQCAFSA-N

Canonical SMILES

COC1=CC=C(C=C1)C=C2C(=O)C3=C(O2)C=C(C=C3)OCC(=O)NC(C4=CC=CC=C4)C(=O)O

Isomeric SMILES

COC1=CC=C(C=C1)/C=C/2\C(=O)C3=C(O2)C=C(C=C3)OCC(=O)N[C@@H](C4=CC=CC=C4)C(=O)O

XLogP3

4.2

Hydrogen Bond Acceptor Count

7

Hydrogen Bond Donor Count

2

Exact Mass

459.13180201 g/mol

Monoisotopic Mass

459.13180201 g/mol

Heavy Atom Count

34

Dates

Modify: 2024-08-15

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